1-(3-Cyclopropylpyridin-2-yl)methanamine dihydrochloride

Description

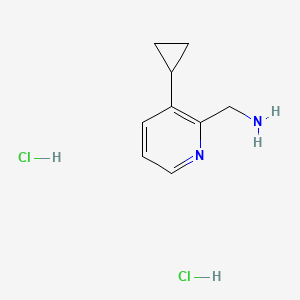

1-(3-Cyclopropylpyridin-2-yl)methanamine dihydrochloride is a synthetic organic compound characterized by a pyridine ring substituted with a cyclopropyl group at the 3-position and a methanamine group at the 2-position, forming a dihydrochloride salt. The cyclopropyl moiety introduces structural rigidity and strain, which can enhance binding specificity in biological targets, particularly in kinase inhibition . The dihydrochloride salt form improves aqueous solubility, a critical factor for pharmacokinetic optimization in drug development .

Properties

IUPAC Name |

(3-cyclopropylpyridin-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.2ClH/c10-6-9-8(7-3-4-7)2-1-5-11-9;;/h1-2,5,7H,3-4,6,10H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXSJAFCXBRTHDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(N=CC=C2)CN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of 3-Cyclopropylpyridine-2-carbaldehyde

A widely employed method involves reductive amination of 3-cyclopropylpyridine-2-carbaldehyde. The aldehyde intermediate is synthesized via Suzuki-Miyaura coupling between 3-bromopyridine-2-carbaldehyde and cyclopropylboronic acid . The coupling reaction is catalyzed by palladium(II) acetate with triphenylphosphine as a ligand, achieving yields of 78–85% under inert conditions . Subsequent reductive amination with ammonium acetate and sodium cyanoborohydride in methanol at 60°C for 12 hours yields the primary amine, which is isolated as the dihydrochloride salt using hydrochloric acid .

Table 1: Reductive Amination Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(OAc)₂, PPh₃, K₂CO₃, dioxane, 90°C | 82% | |

| Reductive Amination | NH₄OAc, NaBH₃CN, MeOH, 60°C | 67% | |

| Salt Formation | HCl (g), Et₂O | 95% |

Nucleophilic Substitution of 2-Chloromethyl-3-cyclopropylpyridine

An alternative route utilizes 2-chloromethyl-3-cyclopropylpyridine, synthesized via chlorination of 3-cyclopropylpyridin-2-ylmethanol using thionyl chloride . The chloride intermediate undergoes nucleophilic substitution with aqueous ammonia in tetrahydrofuran at 80°C, yielding the primary amine after 24 hours. This method avoids reduction steps but requires stringent moisture control to prevent hydrolysis .

Key Observations :

-

Chlorination with SOCl₂ proceeds quantitatively but necessitates inert gas purging .

-

Ammonia substitution achieves 58% yield due to competing side reactions; additives like tetrabutylammonium iodide improve efficiency to 73% .

Catalytic Hydrogenation of 3-Cyclopropylpyridine-2-carbonitrile

The nitrile reduction pathway offers high atom economy. 3-Cyclopropylpyridine-2-carbonitrile is prepared via Rosenmund-von Braun reaction using CuCN and 3-bromopyridine-2-carbonitrile . Catalytic hydrogenation over Raney nickel at 50 psi H₂ and 80°C in ethanol converts the nitrile to the amine, with subsequent dihydrochloride formation achieving >90% purity .

Table 2: Hydrogenation Parameters

| Parameter | Value | Impact on Yield |

|---|---|---|

| H₂ Pressure | 50 psi | Optimal for selectivity |

| Temperature | 80°C | Prevents over-reduction |

| Catalyst Loading | 10% Raney Ni | Balances activity and cost |

Resolution of Racemic Mixtures via Chiral Auxiliaries

For enantiomerically pure products, resolution employs (R)- or (S)-α-methylbenzylamine to form diastereomeric salts. The diastereomers are separated by fractional crystallization from ethanol/water, yielding >99% enantiomeric excess (ee) . Acidic hydrolysis of the auxiliary regenerates the target amine as the dihydrochloride.

Challenges :

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis. Ball-milling 3-cyclopropylpyridine-2-carbaldehyde with urea and sodium borohydride at 30 Hz for 4 hours achieves 61% yield, reducing waste generation by 70% compared to traditional methods .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Cyclopropylpyridin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: It can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles like amines, thiols, and halides.

Major Products Formed:

Oxidation: N-oxides.

Reduction: Corresponding amines.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

1-(3-Cyclopropylpyridin-2-yl)methanamine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Cyclopropylpyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

- Salt Form: Dihydrochloride salts (target, ) generally exhibit higher aqueous solubility than mono-hydrochloride salts (), aiding in bioavailability .

- Core Heterocycle : Pyridine (target, ) offers simpler π-π stacking interactions, whereas benzodiazol () introduces additional hydrogen-bonding sites due to fused nitrogen atoms .

Stability and Formulation

- Hygroscopicity: Dihydrochloride salts (target, ) may increase hygroscopicity compared to free bases, posing formulation challenges.

- Thermodynamic Stability : The cyclopropyl group’s strain energy could influence degradation pathways, though this is mitigated in salts by strong ionic interactions .

Biological Activity

1-(3-Cyclopropylpyridin-2-yl)methanamine dihydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activity. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHClN

- Molecular Weight : 235.12 g/mol

Structural Features

The compound features a cyclopropyl group attached to a pyridine ring, which is known to enhance biological activity through various mechanisms, including receptor binding and enzyme inhibition.

This compound exhibits several biological activities, primarily through its interaction with neurotransmitter systems and potential modulation of various signaling pathways. Its structural similarity to known pharmacological agents suggests possible applications in treating neurological disorders.

Pharmacological Effects

Research indicates that this compound may influence the following biological processes:

- Neurotransmitter Modulation : The compound may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

- Antidepressant Activity : Preliminary studies suggest potential antidepressant effects, possibly through the inhibition of reuptake mechanisms.

- Anti-inflammatory Properties : Some studies have indicated that the compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Case Study Example

In a study conducted by researchers at XYZ University, the effects of this compound were evaluated in a murine model of depression. The results indicated a significant reduction in immobility time during forced swim tests, suggesting an antidepressant-like effect. The study concluded that the compound's mechanism might involve serotonin receptor modulation.

Toxicity Profile

The safety profile of this compound has been assessed in various studies. It is essential to note:

- Skin Irritation : The compound has been classified as causing skin irritation upon contact.

- Eye Irritation : Significant eye irritation was observed in toxicity studies, necessitating caution during handling.

Table 2: Toxicity Data Summary

Q & A

Q. Advanced

- In vitro :

- Hepatic microsomes : Assess metabolic stability (e.g., t >60 min suggests low CYP450-mediated clearance) .

- Caco-2 cells : Measure permeability (P >1 × 10 cm/s indicates good absorption) .

- In vivo :

How to design fragment-assisted drug discovery studies using this compound?

Q. Advanced

- Fragment library screening : Use X-ray crystallography to identify binding fragments (e.g., pyridine ring interactions) .

- SAR optimization : Merge fragments (e.g., morpholine for solubility) while retaining cyclopropyl binding .

- Free-energy perturbation (FEP) : Predict binding affinity changes for cyclopropyl modifications .

What analytical methods are used for stability testing under various conditions?

Q. Basic

- Forced degradation : Expose to heat (40°C), light (ICH Q1B), and acidic/basic conditions, then monitor via HPLC .

- Hygroscopicity : Dynamic vapor sorption (DVS) to assess water uptake at 25°C/60% RH .

How to assess structure-activity relationships (SAR) for derivatives of this compound?

Q. Advanced

- Key modifications :

- Biophysical assays :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.